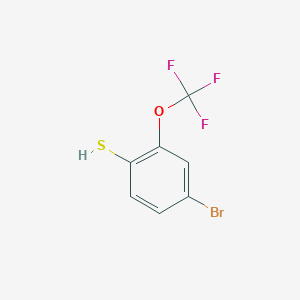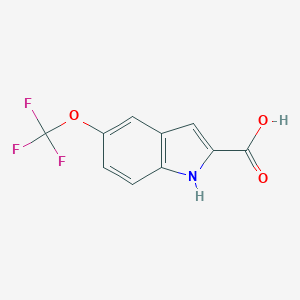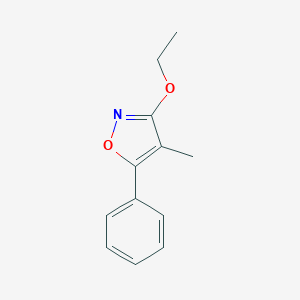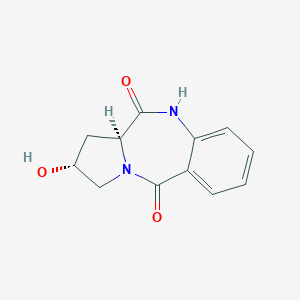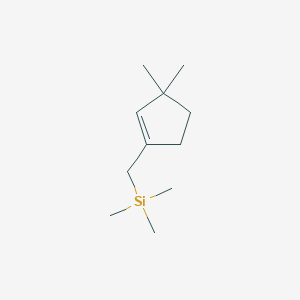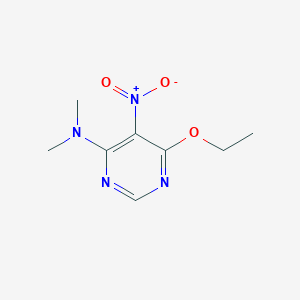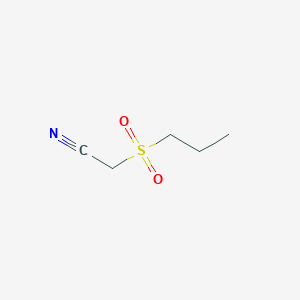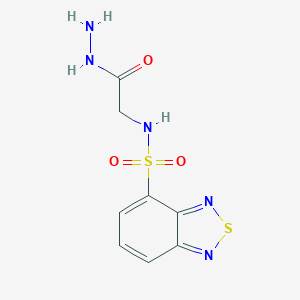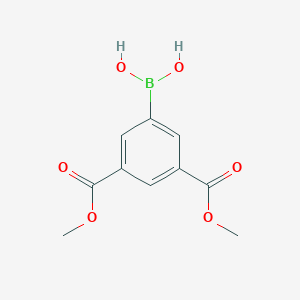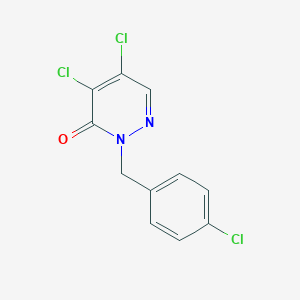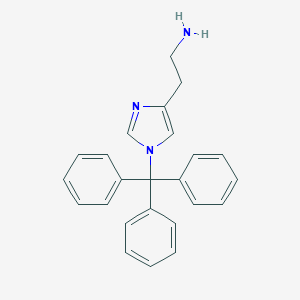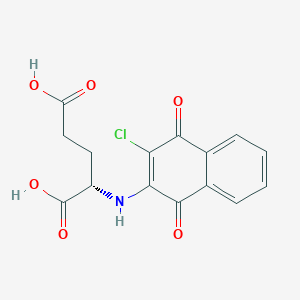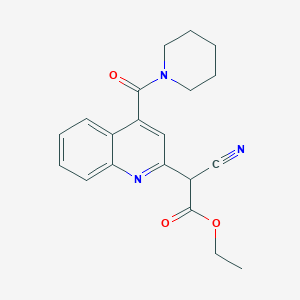
Ethyl alpha-cyano-4-(1-piperidinylcarbonyl)-2-quinolineacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl alpha-cyano-4-(1-piperidinylcarbonyl)-2-quinolineacetate, also known as ECA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. ECA belongs to the class of quinoline derivatives, which have been shown to possess a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. In
Wirkmechanismus
The mechanism of action of Ethyl alpha-cyano-4-(1-piperidinylcarbonyl)-2-quinolineacetate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors. Ethyl alpha-cyano-4-(1-piperidinylcarbonyl)-2-quinolineacetate has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. MMPs play a role in various physiological processes, including tissue remodeling, wound healing, and tumor invasion. Ethyl alpha-cyano-4-(1-piperidinylcarbonyl)-2-quinolineacetate has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE can lead to increased levels of acetylcholine, which can enhance cognitive function.
Biochemical and Physiological Effects:
Ethyl alpha-cyano-4-(1-piperidinylcarbonyl)-2-quinolineacetate has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of MMPs, leading to decreased degradation of extracellular matrix proteins. This can have implications for tissue remodeling, wound healing, and tumor invasion. Ethyl alpha-cyano-4-(1-piperidinylcarbonyl)-2-quinolineacetate has also been shown to inhibit the activity of AChE, leading to increased levels of acetylcholine. This can enhance cognitive function and may have implications for the treatment of Alzheimer's disease. Ethyl alpha-cyano-4-(1-piperidinylcarbonyl)-2-quinolineacetate has also been shown to have antimicrobial and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl alpha-cyano-4-(1-piperidinylcarbonyl)-2-quinolineacetate has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in high purity and high yields. It has been extensively studied for its potential applications in scientific research and has a wide range of biological activities. However, there are also limitations to the use of Ethyl alpha-cyano-4-(1-piperidinylcarbonyl)-2-quinolineacetate in lab experiments. It is a synthetic compound that may not accurately reflect the properties of natural compounds. It may also have off-target effects that can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on Ethyl alpha-cyano-4-(1-piperidinylcarbonyl)-2-quinolineacetate. One area of research is the development of more potent and selective inhibitors of MMPs and AChE. This could lead to the development of new treatments for diseases such as cancer and Alzheimer's disease. Another area of research is the investigation of the structure-activity relationships of quinoline derivatives. This could lead to the development of new compounds with improved biological activities. Finally, the use of Ethyl alpha-cyano-4-(1-piperidinylcarbonyl)-2-quinolineacetate as a tool compound to investigate the mechanism of action of various enzymes and receptors could lead to new insights into the biology of these targets.
Conclusion:
Ethyl alpha-cyano-4-(1-piperidinylcarbonyl)-2-quinolineacetate is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. Ethyl alpha-cyano-4-(1-piperidinylcarbonyl)-2-quinolineacetate has been used as a tool compound to investigate the mechanism of action of various enzymes and receptors. It has also been used as a probe to study the structure-activity relationships of quinoline derivatives. While there are limitations to the use of Ethyl alpha-cyano-4-(1-piperidinylcarbonyl)-2-quinolineacetate in lab experiments, it has several advantages and has potential for the development of new treatments for diseases such as cancer and Alzheimer's disease.
Synthesemethoden
Ethyl alpha-cyano-4-(1-piperidinylcarbonyl)-2-quinolineacetate can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-chloro-4-cyanoacetophenone with piperidine, followed by the addition of ethyl acetoacetate and subsequent cyclization to form the quinoline ring. The final product is obtained by esterification of the carboxylic acid group with ethanol. The synthesis of Ethyl alpha-cyano-4-(1-piperidinylcarbonyl)-2-quinolineacetate has been optimized to yield high purity and high yields.
Wissenschaftliche Forschungsanwendungen
Ethyl alpha-cyano-4-(1-piperidinylcarbonyl)-2-quinolineacetate has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. Ethyl alpha-cyano-4-(1-piperidinylcarbonyl)-2-quinolineacetate has been used as a tool compound to investigate the mechanism of action of various enzymes and receptors. It has also been used as a probe to study the structure-activity relationships of quinoline derivatives.
Eigenschaften
CAS-Nummer |
194713-20-7 |
|---|---|
Molekularformel |
C20H21N3O3 |
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
ethyl 2-cyano-2-[4-(piperidine-1-carbonyl)quinolin-2-yl]acetate |
InChI |
InChI=1S/C20H21N3O3/c1-2-26-20(25)16(13-21)18-12-15(14-8-4-5-9-17(14)22-18)19(24)23-10-6-3-7-11-23/h4-5,8-9,12,16H,2-3,6-7,10-11H2,1H3 |
InChI-Schlüssel |
HPHZSQDAPRADKK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C#N)C1=NC2=CC=CC=C2C(=C1)C(=O)N3CCCCC3 |
Kanonische SMILES |
CCOC(=O)C(C#N)C1=NC2=CC=CC=C2C(=C1)C(=O)N3CCCCC3 |
Synonyme |
Ethyl alpha-cyano-4-(1-piperidinylcarbonyl)-2-quinolineacetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



